4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic organic compound characterized by its unique thieno[2,3-b]pyridine structure, which incorporates a chlorine atom at the fourth position and a carbonitrile group at the fifth position. The molecular formula of this compound is C₈H₃ClN₂S, and it has a molecular weight of approximately 188.64 g/mol. The compound is notable for its diverse applications in medicinal chemistry and organic synthesis due to its structural features that allow for various chemical modifications.
4-Cl-TPC has been investigated for its potential applications in organic electronics due to its interesting electrical and optical properties. Studies have shown that it can be used as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) []. HTMs play a crucial role in OLEDs by efficiently transporting positive charges (holes) from the anode to the emissive layer.
Research suggests that 4-Cl-TPC may have potential applications in medicinal chemistry due to its structural similarity to known bioactive compounds. Some studies have explored its potential as an anti-inflammatory agent []. However, further research is necessary to fully understand its potential therapeutic effects and safety profile.
The reactivity of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile can be attributed to the presence of the carbonitrile functional group, which can undergo nucleophilic addition reactions. Additionally, the chlorine substituent can participate in substitution reactions, making it a versatile intermediate in organic synthesis.
Research indicates that 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile exhibits significant biological activity, particularly as an inhibitor of protein kinase C theta (PKCθ), which plays a crucial role in various cellular processes including cell proliferation and differentiation. Inhibition of PKCθ has potential therapeutic implications in treating diseases such as cancer and autoimmune disorders.
Studies have shown that derivatives of this compound can also exhibit antimicrobial and antifungal properties, making them potential candidates for drug development against infectious diseases.
Several synthetic routes have been reported for the preparation of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile:
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile finds applications in:
Interaction studies have focused on understanding how 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile interacts with biological targets at the molecular level. These studies often employ techniques such as:
Several compounds share structural similarities with 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile, including:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile | Chlorine substituent; carbonitrile group | PKCθ inhibitor; antimicrobial |
| Thieno[2,3-b]pyridine-5-carbonitrile | No chlorine; similar core structure | Varies; less potent than chlorinated |
| Chloroquinoline Derivatives | Different core; chlorine substituent | Antimicrobial; anti-malarial |
| Thienopyridine Compounds | Variations in substitution; diverse properties | Varies widely based on structure |
The uniqueness of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile lies in its specific chlorine substitution and its resultant biological activity profile that distinguishes it from other similar compounds. Its potential as a therapeutic agent makes it a subject of ongoing research in medicinal chemistry.
Thienopyridines, fused heterocyclic systems combining thiophene and pyridine rings, emerged as pivotal structures in medicinal chemistry during the mid-20th century. Early work focused on their synthesis via cyclization reactions, such as the Claisen-Schmidt condensation of chalcones. The 1970s marked a turning point with the development of ticlopidine, the first thienopyridine-based antiplatelet drug targeting adenosine diphosphate (ADP) receptors. By the 1990s, research expanded into oncology, with studies demonstrating thieno[2,3-b]pyridines' inhibition of phospholipase C isoforms and tyrosyl-DNA phosphodiesterase 1 (TDP1) in cancer cells. The discovery of 4-chlorothieno[2,3-b]pyridine-5-carbonitrile in the early 2000s further diversified applications, enabling advancements in organic electronics and multitargeted drug design.
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile (C₈H₃ClN₂S) occupies a unique niche due to its dual functionalization:
This compound serves as a linchpin in synthesizing derivatives for:
| Property | Value |
|---|---|
| Molecular formula | C₈H₃ClN₂S |
| Molecular weight | 194.64 g/mol |
| Melting point | 180–185°C (decomposes) |
| Boiling point | 354.2 ± 37.0°C |
| Density | 1.5 ± 0.1 g/cm³ |
| Planar aromatic system | Fused thiophene-pyridine core |
Key Features:
| Technique | Data (δ in ppm) |
|---|---|
| ¹H NMR (DMSO-d₆) | 7.60 (d, J = 6.0 Hz, 1H), 8.14 (d, J = 6.0 Hz, 1H), 8.33 (s, 1H) |
| IR (cm⁻¹) | 2220 (C≡N stretch), 680 (C-Cl) |
The planar structure and substituent electronic effects are corroborated by X-ray crystallography, showing bond lengths of 1.34 Å (C4-Cl) and 1.16 Å (C5-C≡N).
4-Chlorothieno[2,3-b]pyridine-5-carbonitrile possesses a molecular weight of 194.64 grams per mole, as determined from its molecular formula C₈H₃ClN₂S [2]. The compound exists as a solid under standard temperature and pressure conditions . The physical state characteristics are influenced by the rigid bicyclic structure and the presence of electron-withdrawing substituents [2].
The molecular weight calculation accounts for the contributions of eight carbon atoms, three hydrogen atoms, one chlorine atom, two nitrogen atoms, and one sulfur atom [2]. This relatively low molecular weight combined with the aromatic nature of the compound contributes to its solid-state properties at room temperature .
| Property | Value |
|---|---|
| Molecular Weight | 194.64 g/mol |
| Physical State | Solid |
| Molecular Formula | C₈H₃ClN₂S |
| Exact Mass | 194.64 |
The spectroscopic profile of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile reveals characteristic absorption patterns that reflect its structural features [7] [3]. Nuclear magnetic resonance spectroscopy demonstrates distinct chemical shifts corresponding to the aromatic protons and the specific positioning of substituents on the heterocyclic framework [7].
Infrared spectroscopy reveals characteristic absorption bands associated with the carbonitrile functional group, typically appearing in the region around 2200-2250 cm⁻¹ [7]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region, providing structural confirmation [7]. The presence of the chlorine substituent influences the vibrational modes of the adjacent carbon atoms [3].
The electronic absorption spectrum shows characteristic transitions associated with the extended π-conjugation system of the fused heterocyclic rings [3]. The electron-withdrawing nature of both the chlorine atom and carbonitrile group affects the electronic transitions and resulting spectroscopic properties [8].
The solubility characteristics of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile are governed by its molecular structure and the presence of polar and nonpolar regions within the molecule [9]. The compound demonstrates variable solubility depending on the solvent system employed . The aromatic heterocyclic nature contributes to solubility in organic solvents while limiting aqueous solubility [9].
The compound exhibits enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide . This solubility pattern is consistent with other heterocyclic compounds containing electron-withdrawing substituents [9]. The presence of the carbonitrile group provides some polar character that facilitates dissolution in moderately polar solvents .
Stability assessments indicate that 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile maintains structural integrity under normal storage conditions . The compound demonstrates resistance to hydrolysis under neutral conditions, attributed to the stable aromatic framework and the positioning of substituents [2]. The electron-withdrawing nature of the chlorine and carbonitrile groups contributes to the overall stability of the heterocyclic system [2].
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for heterocyclic compounds with fused ring systems [11]. The official International Union of Pure and Applied Chemistry name is 4-chlorothieno[2,3-b]pyridine-5-carbonitrile, which accurately describes the structural components and substitution pattern [2].
The systematic naming convention begins with the base heterocyclic system "thieno[2,3-b]pyridine," indicating the fusion pattern between the thiophene and pyridine rings [5] [6]. The numerical designators [2,3-b] specify the exact positions of fusion between the two ring systems [5]. The substituents are then designated with appropriate locants: "4-chloro" indicates chlorine substitution at position four, and "5-carbonitrile" identifies the nitrile group at position five [2].
This nomenclature system ensures unambiguous identification of the compound and facilitates accurate communication within the scientific community [11] [5]. The systematic approach allows for precise specification of the molecular structure without ambiguity regarding substitution patterns [6].
The registry entry includes comprehensive structural information and serves as a link to related compounds and derivatives within the Chemical Abstract Service database system . This numerical identifier is essential for regulatory compliance, patent applications, and international chemical commerce [2] [12].
| Identifier Type | Value |
|---|---|
| Chemical Abstract Service Number | 63873-61-0 |
| DSSTox Substance ID | DTXSID00465054 |
| PubChem CID | Available in database |
| European Community Number | Not specified |
The International Chemical Identifier for 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is InChI=1S/C8H3ClN2S/c9-7-5(3-10)4-11-8-6(7)1-2-12-8/h1-2,4H [2]. This standardized representation provides a unique textual identifier that encodes the complete molecular structure and connectivity . The International Chemical Identifier system ensures consistent identification across different software platforms and databases [2].
The International Chemical Identifier Key, MATKYBWAJURSDT-UHFFFAOYSA-N, serves as a condensed hash of the full International Chemical Identifier string [2]. This abbreviated form facilitates database searches and cross-referencing while maintaining structural specificity .
The Simplified Molecular Input Line Entry System representation is C1=CSC2=NC=C(C(=C21)Cl)C#N [2]. This linear notation system describes the molecular structure through a series of atoms and bonds, providing a computer-readable format for structural representation [2]. The Simplified Molecular Input Line Entry System string captures the ring connectivity, substitution patterns, and functional groups in a compact format .
The electronic structure of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile is characterized by significant electron density variations across the molecular framework [8]. The presence of electron-withdrawing substituents, specifically the chlorine atom and carbonitrile group, creates regions of electron deficiency that influence the compound's reactivity and binding properties [2] [8].
The thieno[2,3-b]pyridine core system exhibits delocalized π-electron density across both ring components, creating an extended conjugation system [2] [3]. The nitrogen atoms in the pyridine ring contribute lone pair electrons that participate in the aromatic system while maintaining some localized character [5] [6]. The sulfur atom in the thiophene ring contributes electron density to the π-system through its p-orbitals [6].
Molecular electrostatic potential calculations reveal that the electron-withdrawing groups significantly influence the charge distribution pattern [8]. The carbonitrile group creates a region of high electrostatic potential due to the highly electronegative nitrogen atom [8]. Similarly, the chlorine substituent generates localized negative electrostatic potential regions [2].
The electron distribution analysis indicates that the compound possesses distinct electrophilic and nucleophilic sites that determine its chemical reactivity patterns [2] [8]. The heterocyclic nitrogen atoms serve as potential coordination sites for metal complexation, while the electron-deficient carbon centers are susceptible to nucleophilic attack [2].
Structural analysis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile reveals bond lengths and angles consistent with aromatic heterocyclic systems [4]. The carbon-carbon bonds within the aromatic rings exhibit lengths characteristic of partial double bond character due to electron delocalization [4]. The carbon-nitrogen bonds in the pyridine ring show typical aromatic distances with slight variations due to the electronic influence of substituents [4].
The carbon-chlorine bond length reflects the sp² hybridization of the carbon atom to which chlorine is attached [4]. This bond exhibits typical aryl halide characteristics with some degree of π-back bonding from chlorine lone pairs to the aromatic system [2]. The carbon-nitrogen triple bond in the carbonitrile group demonstrates the expected short bond length characteristic of triple bonds [7] [4].
Bond angle analysis indicates that the fused ring system maintains planarity with angles close to ideal aromatic values [4]. The internal angles of both the thiophene and pyridine rings conform to typical five-membered and six-membered aromatic ring geometries [3] [4]. The substituent positions show minimal distortion from ideal aromatic geometry, indicating effective accommodation of the chlorine and carbonitrile groups [4].
| Bond Type | Characteristic |
|---|---|
| Carbon-Carbon (aromatic) | Delocalized, partial double bond character |
| Carbon-Nitrogen (pyridine) | Aromatic character with electronic influence |
| Carbon-Chlorine | sp² hybridization, aryl halide characteristics |
| Carbon-Nitrogen (nitrile) | Triple bond, short distance |
| Ring angles | Near-ideal aromatic geometry |
Conformational analysis of 4-Chlorothieno[2,3-b]pyridine-5-carbonitrile reveals limited flexibility due to the rigid bicyclic aromatic framework [4]. The fused ring system constrains the molecule to a predominantly planar conformation with minimal deviation from planarity [3] [4]. This structural rigidity is characteristic of fused heterocyclic systems and contributes to the compound's stability [4].
The substituents adopt conformations that minimize steric interactions while maintaining optimal electronic overlap with the aromatic system [4]. The chlorine atom lies in the plane of the aromatic rings, consistent with its participation in the extended π-system through lone pair donation [2]. The carbonitrile group maintains linearity with the carbon-nitrogen-carbon bond angle approaching 180 degrees [7].
Rotational barriers around bonds connecting substituents to the aromatic core are significant due to the aromatic character and electronic interactions [4]. The planar conformation facilitates maximum π-orbital overlap and stabilizes the aromatic system [3] [4]. Dynamic conformational behavior is minimal under normal conditions due to the energetic favorability of the planar arrangement [4].
The construction of the thieno[2,3-b]pyridine scaffold represents a fundamental challenge in heterocyclic chemistry, requiring strategic approaches that efficiently fuse thiophene and pyridine rings. Classical synthetic methodologies have established several reliable pathways for this core construction.
Thorpe-Ziegler Cyclization Strategy
The Thorpe-Ziegler cyclization approach represents one of the most widely employed classical methods for thieno[2,3-b]pyridine synthesis [1] [2] [3]. This methodology involves the intramolecular cyclization of 2-mercaptopyridine-3-carbonitrile derivatives with α-haloketones or α-haloesters in the presence of sodium ethoxide in ethanol under reflux conditions. The reaction proceeds through nucleophilic attack by the thiol group on the activated methylene carbon, followed by cyclization and elimination of hydrogen halide. This approach typically yields 70-90% of the desired thieno[2,3-b]pyridine products within 4-12 hours of reaction time [1] [2].
Gewald Reaction Methodology
The Gewald reaction provides another classical approach for thieno[2,3-b]pyridine construction [4] [5]. This multicomponent reaction involves the condensation of aldehydes, malononitrile, and sulfur in the presence of base catalysts such as triethylamine, high surface area magnesium oxide, or nanocrystalline magnesium oxide. The reaction proceeds at temperatures ranging from 60-120°C and typically requires 2-6 hours to achieve yields of 60-85% [4] [5]. The versatility of this approach allows for the introduction of various aromatic substituents through the aldehyde component.
Chloroacetonitrile Cyclization
The cyclization of 3-cyanopyridine-2(1H)-thione derivatives with chloroacetonitrile represents a direct approach to thieno[2,3-b]pyridine construction [6] [7]. This method utilizes sodium acetate as a base catalyst in ethanol at 80°C, requiring 2-8 hours to achieve yields of 65-78%. The reaction proceeds through S-alkylation followed by intramolecular cyclization via the Thorpe-Ziegler mechanism [6] [7].
Skraup-Type Synthesis
The Skraup-type synthesis, adapted for thieno[2,3-b]pyridine construction, involves the reaction of 2-aminothiophene derivatives with glycerol in the presence of sulfuric acid at elevated temperatures (150-200°C) [8]. This classical approach, while requiring harsh conditions and extended reaction times (6-12 hours), provides yields of 45-70% and represents a well-established methodology for heterocyclic synthesis [8].
The introduction of chloro and nitrile functional groups into the thieno[2,3-b]pyridine scaffold requires strategic synthetic planning to achieve regioselectivity and functional group compatibility.
Chloro Group Introduction
Direct chlorination of the thieno[2,3-b]pyridine core can be achieved through several methodologies. Chlorination with phosphorus oxychloride (POCl₃) under reflux conditions provides efficient access to chlorinated derivatives with position-dependent selectivity [1] [9]. Alternative chlorinating agents include N-chlorosuccinimide (NCS) and molecular chlorine (Cl₂) under controlled conditions. The reaction typically requires temperatures of 0-80°C and reaction times of 1-6 hours to achieve satisfactory yields [1] [9].
Nitrile Group Introduction
The introduction of nitrile functionality can be accomplished through nucleophilic substitution reactions using cyanide sources such as potassium cyanide (KCN), sodium cyanide (NaCN), or zinc cyanide (Zn(CN)₂) [6]. These reactions typically require temperatures of 80-120°C and reaction times of 2-8 hours to achieve efficient conversion. The nucleophilic substitution proceeds through an addition-elimination mechanism, with the nitrile group occupying the desired position on the heterocyclic scaffold [6].
Sequential Functionalization Strategies
The sequential introduction of both chloro and nitrile groups requires careful consideration of reaction sequence and functional group compatibility. One effective approach involves the initial construction of the thieno[2,3-b]pyridine core followed by selective functionalization. The reaction of 4-chlorothieno[2,3-b]pyridine with cyanide sources under nucleophilic substitution conditions provides direct access to the target compound .
Phase transfer catalysis has emerged as a powerful methodology for thieno[2,3-b]pyridine synthesis, offering advantages including mild reaction conditions, improved selectivity, and enhanced reaction rates [11] [12] [13]. This approach utilizes tetraalkylammonium salts as catalysts to facilitate the transfer of reactants between immiscible phases.
Liquid-Liquid Phase Transfer Catalysis
The liquid-liquid phase transfer catalysis mode employs aqueous and organic phases with tetraalkylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBHS) as catalysts [11] [12]. The organic phase contains the thieno[2,3-b]pyridine precursors, while the aqueous phase provides the nucleophilic species. This methodology achieves yields of 60-95% within 0.5-3 hours under mild conditions, representing a significant improvement over conventional heating methods [11] [12].
Solid-Liquid Phase Transfer Catalysis
Solid-liquid phase transfer catalysis utilizes solid bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) with phase transfer catalysts in organic solvents [11] [13]. This approach eliminates the need for aqueous phases and provides enhanced control over reaction conditions. The methodology demonstrates excellent compatibility with various functional groups and achieves high yields with minimal side product formation [11] [13].
One-pot synthesis methodologies have gained prominence in thieno[2,3-b]pyridine chemistry due to their operational simplicity and atom economy [14] [15]. These approaches combine multiple synthetic transformations in a single reaction vessel, reducing the need for isolation and purification of intermediates.
Enaminone-Based One-Pot Synthesis
The one-pot synthesis from enaminones represents a highly efficient approach to thieno[2,3-b]pyridine construction [14] [15]. This methodology involves the treatment of 2-acetyl-3-(dimethylamino)propenamides with 2-cyanothioacetamide in the presence of potassium carbonate in N,N-dimethylformamide at 80°C. The addition of methylene-active bromides at room temperature facilitates intramolecular cyclization, providing 2,3,5,6-tetrasubstituted thieno[2,3-b]pyridines in yields of 78-90% [14] [15].
Multicomponent Reaction Approaches
Multicomponent reactions provide efficient access to thieno[2,3-b]pyridine derivatives through the simultaneous combination of three or more reactants [2] [3]. These approaches typically involve aldehydes, malononitrile, and sulfur-containing reagents in the presence of base catalysts. The reaction proceeds through a cascade mechanism involving condensation, cyclization, and aromatization steps [2] [3].
Microwave-assisted synthesis has revolutionized thieno[2,3-b]pyridine preparation by dramatically reducing reaction times and improving yields [16] [4] [17]. This methodology utilizes microwave irradiation to provide rapid and uniform heating, leading to enhanced reaction rates and selectivity.
Microwave-Assisted Cyclization
Microwave-assisted cyclization of thieno[2,3-b]pyridine precursors achieves completion within 5-20 minutes compared to hours required for conventional heating [16] [4]. The methodology employs microwave powers of 180-300 watts and achieves yields of 75-95%. The rapid heating minimizes thermal decomposition and side reactions, resulting in cleaner reaction profiles [16] [4].
Solvent-Free Microwave Synthesis
Solvent-free microwave synthesis represents an environmentally friendly approach to thieno[2,3-b]pyridine construction [4] [17]. This methodology eliminates the need for organic solvents while maintaining high yields and selectivity. The solid-state reactions proceed efficiently under microwave irradiation, providing products with excellent purity [4] [17].
Palladium-Catalyzed Microwave Synthesis
Palladium-catalyzed microwave-assisted synthesis enables the preparation of thieno[2,3-b]pyridine derivatives through sequential coupling-imination-annulation reactions [18] [19]. This approach involves 2-bromoarylaldehydes, terminal alkynes, and ammonium acetate under microwave irradiation with palladium catalysts. The methodology achieves yields of 45-86% within 30-90 minutes [18] [19].
The transition from laboratory-scale to industrial-scale synthesis of 4-chlorothieno[2,3-b]pyridine-5-carbonitrile requires careful consideration of process economics, safety, and environmental impact [20] [21] [22].
Process Development Considerations
Industrial-scale synthesis demands the use of readily available bulk chemicals rather than specialty reagents [20] [21]. The selection of synthetic routes must prioritize catalyst recyclability, continuous processing capability, and efficient purification methods. Raw material costs become critical factors, necessitating the evaluation of alternative starting materials and synthetic pathways [20] [21].
Continuous Flow Chemistry Applications
Continuous flow chemistry offers significant advantages for industrial thieno[2,3-b]pyridine synthesis, including improved heat and mass transfer, enhanced safety profiles, and reduced waste generation [20] [22]. Flow reactors enable precise control of reaction parameters and facilitate the scale-up process. The methodology achieves yields of 80-95% while minimizing equipment requirements and operational complexity [20] [22].
Heat Transfer and Mixing Optimization
Large-scale synthesis requires specialized reactor systems capable of efficient heat transfer and mixing [20] [21]. The exothermic nature of many thieno[2,3-b]pyridine formation reactions necessitates careful temperature control to prevent runaway reactions and ensure product quality. Reactor design must accommodate the specific requirements of each synthetic step [20] [21].
Environmental sustainability has become a paramount consideration in modern thieno[2,3-b]pyridine synthesis, driving the development of green chemistry methodologies [23] [24] [25] [26].
Solvent-Free Reaction Conditions
Solvent-free synthesis eliminates the environmental impact associated with organic solvents while often providing enhanced reaction rates and selectivity [23] [24]. These methodologies utilize solid acid catalysts and achieve yields of 70-95% under mild conditions. The absence of solvents simplifies product isolation and reduces waste generation [23] [24].
Heteropoly Acid Catalysis
Heteropoly acid catalysts, particularly tungstovanadophosphoric acid H₄PW₁₁VO₄₀·8H₂O, provide efficient and recyclable catalytic systems for thieno[2,3-b]pyridine synthesis [23] [24]. These catalysts demonstrate excellent activity under solvent-free conditions and achieve yields of 60-97%. The recyclability of these catalysts contributes to the economic viability of the process [23] [24].
Water as Reaction Medium
The use of water as a reaction medium represents an environmentally benign approach to thieno[2,3-b]pyridine synthesis [23] [26]. Aqueous base systems facilitate various synthetic transformations while providing a biodegradable solvent system. Although solubility issues may limit substrate scope, yields of 55-85% can be achieved under optimized conditions [23] [26].
Ionic Liquid Applications
Ionic liquids, particularly imidazolium-based systems, offer recyclable media for thieno[2,3-b]pyridine synthesis [23] [26]. These systems provide unique solvation properties and can be designed to optimize specific reaction parameters. While cost considerations may limit widespread adoption, yields of 65-90% demonstrate the potential of these systems [23] [26].
The purification and characterization of 4-chlorothieno[2,3-b]pyridine-5-carbonitrile requires sophisticated analytical techniques to ensure structural confirmation and purity assessment [27] [28] [29].
Chromatographic Purification Methods
Column chromatography on silica gel remains the most widely employed purification technique for thieno[2,3-b]pyridine derivatives [27] [28]. Various solvent systems, including hexane-ethyl acetate mixtures and methanol-dichloromethane combinations, provide efficient separation with recovery yields of 80-95% and purity levels of 90-98%. Preparative thin-layer chromatography offers an alternative for smaller scale purifications [27] [28].
Recrystallization Techniques
Recrystallization from appropriate solvents provides high-purity thieno[2,3-b]pyridine products [27] [28] [29]. Common recrystallization solvents include ethanol, methanol, and dimethylformamide, achieving purity levels of 95-99% with recovery yields of 70-90%. Mixed solvent systems such as ethanol-hexane or ethanol-water combinations often provide superior results [27] [28] [29].
Advanced Purification Methods
Preparative high-performance liquid chromatography (HPLC) offers the highest purification efficiency for thieno[2,3-b]pyridine derivatives [27] [28]. Reverse-phase C18 columns provide excellent separation with recovery yields of 85-95% and purity levels of 95-99%. Sublimation under reduced pressure represents another high-purity purification method, particularly effective for volatile derivatives [27] [28].
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides essential structural information for thieno[2,3-b]pyridine characterization [29] [30] [31]. Aromatic protons typically appear in the 7.0-8.5 ppm range, with thiophene protons showing characteristic chemical shifts at 7.2-7.8 ppm. The substitution pattern can be determined through coupling patterns and integration ratios [29] [30] [31].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy offers detailed information about the carbon framework [29] [30] [31]. Aromatic carbons appear in the 110-160 ppm range, while nitrile carbons show characteristic signals at 115-120 ppm. Two-dimensional NMR techniques, including COSY and NOESY experiments, provide additional structural confirmation through correlation analysis [29] [30] [31].
Infrared Spectroscopy Analysis
Infrared (IR) spectroscopy provides valuable functional group identification for thieno[2,3-b]pyridine derivatives [29] [32] [31]. The nitrile stretch appears as a strong absorption at 2200-2250 cm⁻¹, while C-Cl stretches are observed at 750-850 cm⁻¹. Aromatic C=C and C=N stretches contribute to the fingerprint region, providing additional structural confirmation [29] [32] [31].
Mass Spectrometry Identification
Mass spectrometry provides molecular weight confirmation and fragmentation patterns for structural elucidation [29] [31]. For 4-chlorothieno[2,3-b]pyridine-5-carbonitrile (molecular formula C₈H₃ClN₂S), the molecular ion peak appears at m/z 194. Fragmentation patterns provide additional structural information through the loss of characteristic groups [29] [31].
Elemental Analysis
Elemental analysis provides quantitative composition data for purity assessment [29] [31]. For 4-chlorothieno[2,3-b]pyridine-5-carbonitrile, calculated values are: C, 49.36%; H, 1.55%; N, 14.39%; S, 16.47%. Agreement between calculated and found values within ±0.4% indicates satisfactory purity [29] [31].
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions and conjugation patterns [33] [31]. Thieno[2,3-b]pyridine derivatives typically show absorption maxima in the 250-350 nm range with extinction coefficients of 10³-10⁴ M⁻¹cm⁻¹. These measurements provide insights into electronic properties and can be used for quantitative analysis [33] [31].
X-ray Crystallography